N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Description
The compound N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 5-bromo-2-methylindole moiety linked via an ethyl spacer to a 2,4,6-trimethylbenzenesulfonamide group. Indole derivatives are known for their biological relevance, and the sulfonamide group enhances pharmacological properties such as solubility and target binding .
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-12-9-13(2)20(14(3)10-12)26(24,25)22-8-7-17-15(4)23-19-6-5-16(21)11-18(17)19/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJPIRQHUZDPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
Bromination of Indole: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methylindole.
Alkylation: The brominated indole is then subjected to alkylation with 2-bromoethylamine to form N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]amine.
Sulfonamide Formation: The final step involves the reaction of the amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, such as their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It can serve as a probe to investigate molecular pathways and interactions in cells.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The bromine atom and the sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Indole-Based Sulfonamides
Compound A : 2,4,6-Trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
- Key Differences : The 5-bromo substituent in the target compound is replaced with a trifluoromethoxy (-OCF₃) group.
- However, bromine’s bulkiness might improve hydrophobic interactions in biological targets .
Compound B : (E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)
- Key Differences : A dimeric structure with two 5-bromoindole-ethyl-sulfonamide units connected by a butene linker.
- Implications: Dimerization could increase molecular weight (affecting bioavailability) but enhance avidity in target binding. The target compound’s monomeric structure likely offers better membrane permeability .
Pyrimidine-Linked Sulfonamides
Compound C : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Structure : Features a pyrimidine ring substituted with bromine and piperidine, linked to the sulfonamide via a thioether bridge.
- Comparison :
- Synthetic Yield : 82% (vs. ~83% for the target compound’s analogs) .
- Crystallography : Dihedral angles between aromatic rings (63.9°) and centroid-centroid stacking (3.766 Å) stabilize the conformation. Similar stacking interactions are expected in the target compound’s indole system .
- Biological Relevance : Pyrimidine derivatives often exhibit kinase inhibition, whereas indole sulfonamides may target serotonin receptors or antimicrobial pathways .
Simplified Sulfonamide Derivatives
Compound D : N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide
- Structure : Lacks the indole moiety, featuring a simple ethylamine spacer.
- This highlights the indole group’s role in the target compound’s pharmacophore .
Compound E : Quaternary Ammonium Sulfonamide (e.g., 3H in )
- Structure : Includes a phosphonate group and quaternary ammonium center.
Data Tables
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogs are synthesized efficiently (~83% yield) via nucleophilic substitution, comparable to pyrimidine derivatives .
- Structural Stability : Weak intermolecular interactions (e.g., centroid stacking) and hydrogen bonding (N–H⋯O) stabilize crystal packing, influencing solubility and crystallization behavior .
- Biological Potential: While the target compound’s activity is unspecified, brominated indole sulfonamides are associated with antimicrobial and receptor-binding activities. The 2,4,6-trimethylbenzenesulfonamide group may reduce toxicity compared to unsubstituted analogs .
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Indole moiety : Contributes to biological activity through interactions with various biological targets.
- Sulfonamide group : Known for its role in antimicrobial and anti-inflammatory activities.
Molecular Formula : C17H22BrN2O2S
Molecular Weight : 396.34 g/mol
CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole structure is known for its role in modulating neurotransmitter systems, while the sulfonamide group can inhibit certain enzymatic pathways.
Antimicrobial Activity
Research indicates that compounds similar to sulfonamides exhibit significant antimicrobial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This suggests that the compound may have potential as an antibacterial agent.
Anti-inflammatory Effects
The indole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies on related compounds indicate that they can modulate inflammatory pathways, which may extend to this compound.
Anticancer Potential
Indole derivatives are frequently studied for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies on structurally similar compounds suggest that this compound may also exhibit cytotoxic effects against specific cancer cell lines.
Case Studies
Q & A
Basic: What are the standard synthetic routes for preparing N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, and what analytical techniques validate its purity?
Answer:
The synthesis typically involves coupling a 5-bromo-2-methylindole derivative with a 2,4,6-trimethylbenzenesulfonamide group via nucleophilic substitution or amide bond formation. For indole-sulfonamide hybrids, intermediates like 5-bromo-2-methylindole-3-ethylamine are prepared first, followed by sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) . Purity is validated using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm substitution patterns. Mass spectrometry (HRMS) ensures correct molecular ion peaks, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Basic: How is the compound characterized structurally, and what challenges arise in confirming its conformation?
Answer:
Structural characterization relies on single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding or π-π stacking). Challenges include obtaining high-quality crystals due to the compound’s flexible ethyl linker and bulky sulfonamide group. If crystallization fails, DFT calculations paired with NOESY NMR can infer conformations by analyzing through-space proton correlations .
Advanced: How can researchers resolve discrepancies in reported biological activities of similar sulfonamide-indole hybrids?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may stem from assay conditions (e.g., cell lines, concentration ranges) or structural variations. To address this:
- Perform dose-response curves across multiple cell lines (e.g., NCI-60 panel) .
- Use molecular docking to compare binding affinities of the bromo-indole moiety with target proteins (e.g., kinases or tubulin) .
- Validate results with knockout models or competitive binding assays to isolate mechanism-specific effects .
Advanced: What strategies optimize the synthetic yield of this compound, particularly for scale-up?
Answer:
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency but require strict moisture control .
- Catalysis : Use of DMAP or triethylamine accelerates sulfonamide bond formation while minimizing side reactions .
- Temperature control : Reactions conducted at 0–5°C reduce decomposition of the bromo-indole intermediate .
- Workup : Gradient silica-gel chromatography or recrystallization in ethyl acetate/hexane mixtures improves yield (>70%) .
Advanced: How does the bromo-substitution at the indole’s 5-position influence electronic properties and reactivity?
Answer:
The 5-bromo group increases electron-withdrawing effects, polarizing the indole ring and enhancing electrophilic substitution at the 3-position. This modifies:
- Reactivity : Facilitates Suzuki-Miyaura cross-coupling for further functionalization .
- Electronic profiles : UV-Vis spectroscopy shows a redshift in absorbance (~10 nm) compared to non-brominated analogs, indicating altered π-conjugation .
- Stability : Bromine’s steric bulk reduces oxidative degradation of the indole core, as confirmed by TGA/DSC (thermal stability up to 200°C) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Answer:
- ADME prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate lipophilicity. However, experimental logD7.4 (via shake-flask method) may differ due to the sulfonamide’s pH-dependent ionization .
- Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) paired with LC-MS/MS identify major metabolites, while docking simulations predict oxidation sites on the indole ring .
- Discrepancies arise from solvent accessibility in crystal structures vs. in silico models; refine predictions using MD simulations (e.g., GROMACS) .
Advanced: How can crystallographic data inform the design of analogs with improved target selectivity?
Answer:
SCXRD reveals critical interactions:
- The 2,4,6-trimethylbenzenesulfonamide group engages in van der Waals contacts with hydrophobic pockets in targets (e.g., carbonic anhydrase IX) .
- The 5-bromo-indole moiety’s orientation affects π-stacking with aromatic residues (e.g., Phe131 in tubulin) .
- Design analogs by substituting the bromine with -CF3 or -CN to modulate electron density, then validate via Free-Wilson analysis or SAR tables .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- Cytotoxicity : MTT assay against adherent lines (e.g., MCF-7, HeLa) and suspension cultures (e.g., Jurkat) .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Target engagement : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Control compounds : Compare with doxorubicin or cisplatin to establish relative potency .
Advanced: What experimental and computational approaches reconcile conflicting solubility data across studies?
Answer:
- Experimental : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under controlled agitation .
- Computational : Apply COSMO-RS to predict solubility in diverse solvents, accounting for the sulfonamide’s ionization state .
- Address discrepancies by standardizing particle size (via micronization ) and using biphasic solvent systems (e.g., PEG-400/water) .
Advanced: How can researchers mechanistically probe the compound’s role in modulating protein-ligand interactions?
Answer:
- SPR/BLI : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., carbonic anhydrase) .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions .
- Cryo-EM : Resolve binding poses in complex with large targets (e.g., tubulin) at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
